molecular formula C27H45NO3 B14272990 N-Pentacosa-10,12-diynoylglycine CAS No. 162635-75-8

N-Pentacosa-10,12-diynoylglycine

Cat. No.: B14272990
CAS No.: 162635-75-8
M. Wt: 431.7 g/mol
InChI Key: ZWRGTRWWYGQHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pentacosa-10,12-diynoylglycine is a chemical compound known for its unique structure and properties It is a long-chain fatty acid derivative with a diynoic acid moiety, which contributes to its distinctive chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentacosa-10,12-diynoylglycine typically involves the reaction of pentacosa-10,12-diynoic acid with glycine. The process begins with the preparation of pentacosa-10,12-diynoic acid, which can be synthesized through the polymerization of diacetylene monomers. The reaction is usually initiated by ultraviolet light or other polymerization methods .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Pentacosa-10,12-diynoylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diynoic acid moiety to more saturated forms.

    Substitution: Substitution reactions can occur at the glycine moiety, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-Pentacosa-10,12-diynoylglycine involves its interaction with lipid membranes and its ability to undergo polymerization. The diynoic acid moiety allows the compound to form conjugated polymers upon exposure to ultraviolet light or other stimuli. These polymers can change color in response to environmental changes, making them useful in sensing applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a long-chain fatty acid with a glycine moiety, providing unique properties for polymerization and interaction with biological membranes. Its ability to undergo color transitions upon irradiation further distinguishes it from other similar compounds .

Properties

CAS No.

162635-75-8

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

2-(pentacosa-10,12-diynoylamino)acetic acid

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(29)28-25-27(30)31/h2-12,17-25H2,1H3,(H,28,29)(H,30,31)

InChI Key

ZWRGTRWWYGQHQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.